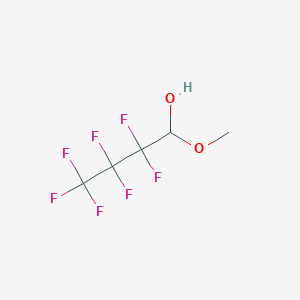

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol

Descripción general

Descripción

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is a fluorinated organic compound characterized by its high fluorine content and a methoxy group attached to a butanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . One common synthetic route is the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial fluorination of a suitable starting material, followed by purification and methoxylation steps. The production process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of ethers or esters.

Aplicaciones Científicas De Investigación

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is utilized in various scientific research fields due to its unique properties:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials that require high fluorine content for enhanced performance.

Mecanismo De Acción

The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the compound's binding affinity to biological targets, while the methoxy group can improve its solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is compared to other similar fluorinated compounds, such as 2,2,3,3,4,4,5,5-octafluoro-1-propanol and 1H,1H,2H,2H-perfluoro-1-octanol. These compounds share similarities in their high fluorine content but differ in their molecular structure and properties. The unique combination of fluorine atoms and the methoxy group in this compound gives it distinct advantages in terms of reactivity and application potential.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol is a fluorinated alcohol with significant chemical stability and unique properties due to its fluorinated carbon backbone. This compound is part of a larger class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential biological effects. Understanding its biological activity is crucial for assessing its safety and potential applications.

- Molecular Formula: C4H3F7O

- Molecular Weight: 188.06 g/mol

- Boiling Point: 96-97 °C

- Density: 1.6 g/mL at 25 °C

- Refractive Index: 1.3 (lit.)

- CAS Number: 375-01-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its toxicity, potential therapeutic applications, and environmental impacts.

Toxicological Studies

Research indicates that compounds within the PFAS family can exhibit various toxicological effects. For instance:

- Endocrine Disruption: Some studies suggest that PFAS can interfere with hormonal functions in mammals. The specific effects of heptafluoro alcohols on endocrine systems remain under investigation but may include alterations in thyroid hormone levels and reproductive health.

- Cytotoxicity: Preliminary data indicate that fluorinated compounds can exhibit cytotoxic effects on certain cell lines. The degree of cytotoxicity often correlates with the degree of fluorination and the specific functional groups present.

Environmental Impact

The environmental persistence of PFAS compounds raises concerns regarding bioaccumulation and ecological toxicity:

- Bioaccumulation Potential: Studies have shown that fluorinated compounds can accumulate in the tissues of living organisms, leading to long-term exposure risks.

- Aquatic Toxicity: Research indicates that PFAS can be toxic to aquatic life, affecting reproduction and survival rates in fish and amphibians.

Case Studies

Several case studies provide insights into the biological implications of heptafluoro alcohols:

-

Case Study on Endocrine Disruption:

A study examined the effects of various PFAS on thyroid hormone levels in rats. Results indicated significant alterations in hormone levels after exposure to heptafluoro compounds, suggesting potential risks for endocrine disruption in wildlife and humans . -

Cytotoxicity Assessment:

A comparative analysis evaluated the cytotoxic effects of several fluorinated alcohols on human cell lines. The study found that this compound exhibited moderate cytotoxicity compared to non-fluorinated counterparts . -

Environmental Persistence Study:

Research focused on the environmental fate of PFAS highlighted their resistance to degradation processes in wastewater treatment facilities. The study concluded that heptafluoro alcohols can persist in the environment for extended periods .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-methoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOBIGBNBLZQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895244 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-52-6 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.